2-Methoxyiminopropanoic acid

Description

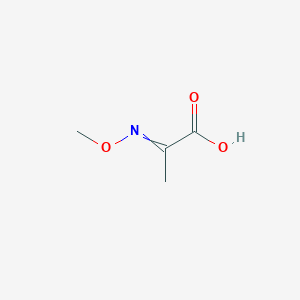

2-Methoxyiminopropanoic acid (CAS 27752-38-1), with the molecular formula C₄H₇NO₃ and molecular weight 117.10 g/mol, is a methoxyimino derivative of propanoic acid. The compound features a methoxyimino group (-O-N=CH-) attached to the α-carbon of the propanoic acid backbone. It is primarily utilized in research settings for chemical synthesis and biochemical studies, with explicit restrictions against human use .

Properties

Molecular Formula |

C4H7NO3 |

|---|---|

Molecular Weight |

117.10 g/mol |

IUPAC Name |

2-methoxyiminopropanoic acid |

InChI |

InChI=1S/C4H7NO3/c1-3(4(6)7)5-8-2/h1-2H3,(H,6,7) |

InChI Key |

NOGDCTMYKWGZPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NOC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxyiminopropanoic acid can be synthesized through several methods. One common approach involves the reaction of pyruvic acid with methoxyamine. The reaction typically proceeds under acidic or basic conditions to facilitate the formation of the methoxyimino group. The general reaction is as follows:

Pyruvic acid+Methoxyamine→2-Methoxyiminopropanoic acid

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts to increase the reaction rate and yield. The process may also include purification steps such as crystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Reaction Mechanisms

The compound exhibits reactivity due to its carboxylic acid and methoxyimino groups.

Key Reactions

-

Hydrolysis :

-

Amidation :

-

Enzyme Inhibition :

-

The compound may act as an inhibitor for enzymes like cyclooxygenase, implicated in inflammatory pathways.

-

Mechanistic Insights

-

Elementary Steps :

Analytical Characterization

Structural confirmation is achieved using:

-

NMR : Identifies proton environments (e.g., δ 2.63 ppm for CH₂ groups, δ 10.12 ppm for COOH) .

-

IR Spectroscopy : Detects functional groups (e.g., carbonyl stretches).

-

Mass Spectrometry : Confirms molecular weight (e.g., MALDI-TOF gives m/z 240.24 for sodium adduct) .

| Technique | Key Observations | Source |

|---|---|---|

| ¹H NMR | δ 2.63 (t, CH₂CO), δ 10.12 (br s, COOH) | |

| ¹³C NMR | δ 172.8 (carbonyl), δ 166.5 (quinoline CO) | |

| MS | m/z 240.24 (M + Na)⁺ |

Structural Variants and Derivatives

-

Ester Derivatives : Methyl (2E)-2-(methoxyimino)propanoate (C₅H₉NO₃) is a precursor for hydrolysis .

-

Hydrazides : Reaction with hydroxylamine yields N-hydroxy derivatives, useful for further functionalization .

| Derivative | Molecular Formula | Key Application |

|---|---|---|

| Methyl ester | C₅H₉NO₃ | Hydrolysis to acid form |

| Hydrazide | C₄H₈N₂O₃ | Modification of quinoline ring |

Scientific Research Applications

2-Methoxyiminopropanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methoxyiminopropanoic acid involves its interaction with specific molecular targets and pathways. The methoxyimino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2-methoxyiminopropanoic acid and related propanoic acid derivatives:

Key Findings

Chlorinated derivatives like MCPP (CAS 93-65-2) demonstrate higher reactivity and toxicity due to the electron-withdrawing chloro group, which enhances electrophilic character .

Toxicity Profile: MCPP (health hazard rating 3) is classified as toxic under DOT# UN 2765, requiring stringent handling protocols . In contrast, this compound and phenyl-substituted analogs lack acute toxicity data, though they are restricted to research use .

Pharmaceutical Intermediates: Compounds like 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid (CAS 109089-77-2) are used in drug synthesis, highlighting the role of aryl groups in medicinal chemistry .

Biological Activity

2-Methoxyiminopropanoic acid, also known as 2-(methoxyimino)propanoic acid, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₄H₉NO₃. The presence of the methoxyimino group is significant, as it contributes to the compound's reactivity and interaction with biomolecules. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which further enhance its utility in biological applications .

| Property | Value |

|---|---|

| Molecular Weight | 103.12 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in water |

| pH | Neutral (approx. 7) |

The biological activity of this compound is believed to involve its interaction with specific molecular targets, such as enzymes and receptors. The methoxyimino group can participate in hydrogen bonding and other interactions that influence enzyme activity and receptor binding. Additionally, metabolic transformations may lead to the formation of active metabolites that exert biological effects .

Potential Biological Activities

Study 1: Antimicrobial Activity Evaluation

A study evaluated several derivatives of propanoic acids for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Although direct data on this compound was not provided, the findings suggest that modifications to the propanoic acid structure can enhance antimicrobial properties significantly. For instance, certain derivatives showed minimum inhibitory concentrations (MIC) against methicillin-resistant Staphylococcus aureus (MRSA) as low as 1 µg/mL .

Study 2: Lipid Metabolism Effects

Research into related oxime compounds has indicated potential hypocholesterolemic effects, suggesting that this compound may also influence lipid profiles positively. These compounds showed significant reductions in cholesterol levels in animal models compared to control groups .

Table 2: Summary of Biological Activities from Related Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.